![molecular formula C13H19N3O B2974799 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide CAS No. 2093801-82-0](/img/structure/B2974799.png)
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been shown to have potential therapeutic effects in various neurological diseases. PTI-125 has been extensively researched for its ability to inhibit the aggregation of amyloid beta proteins, which are implicated in the development of Alzheimer's disease. Additionally, PTI-125 has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of other neurological disorders.
Wirkmechanismus
PTI-125 is believed to exert its therapeutic effects by inhibiting the aggregation of amyloid beta proteins. Amyloid beta proteins are known to form aggregates, or plaques, in the brains of individuals with Alzheimer's disease. These plaques are thought to contribute to the development of the disease by causing inflammation and neuronal damage. PTI-125 has been shown to bind to amyloid beta proteins and prevent their aggregation, thereby reducing inflammation and protecting neurons from damage.
Biochemical and Physiological Effects
In addition to its effects on amyloid beta proteins, PTI-125 has been shown to have anti-inflammatory properties. In preclinical studies, PTI-125 has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, PTI-125 has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of PTI-125 is its specificity for amyloid beta proteins. Unlike other compounds that target amyloid beta proteins, PTI-125 does not bind to other proteins in the brain, reducing the risk of off-target effects. However, PTI-125 has a relatively short half-life, which may limit its effectiveness in clinical trials.
Zukünftige Richtungen
There are several potential future directions for research on PTI-125. One area of interest is the development of PTI-125 as a therapeutic agent for other neurological disorders, such as Parkinson's disease and traumatic brain injury. Additionally, researchers are exploring the potential of PTI-125 as a diagnostic tool for Alzheimer's disease, as the drug may be able to detect amyloid beta proteins in the brain. Finally, researchers are investigating the use of PTI-125 in combination with other drugs, such as anti-inflammatory agents, to enhance its therapeutic effects.
Synthesemethoden
The synthesis of PTI-125 involves several steps, including the reaction of 4,5,6,7-tetrahydro-1H-indazole with isobutyryl chloride to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole. This compound is then reacted with propargyl bromide to form N-isobutyryl-4,5,6,7-tetrahydro-1H-indazole-3-propargylamide. Finally, this compound is treated with sodium borohydride and acetic acid to yield PTI-125.
Wissenschaftliche Forschungsanwendungen
PTI-125 has been extensively researched for its potential therapeutic effects in various neurological diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. In preclinical studies, PTI-125 has been shown to inhibit the aggregation of amyloid beta proteins, reduce neuroinflammation, and improve cognitive function.
Eigenschaften
IUPAC Name |
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-13(17)15-11-6-5-10-8-14-16(9(2)3)12(10)7-11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALNTTUQYGFELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCC(C2)NC(=O)C=C)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.